ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex sulfonamide derivative featuring a tetrahydrothieno[2,3-c]pyridine core. This compound’s design integrates a cyclopropyl-methylsulfamoyl group at the benzamido position and an ethyl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
ethyl 2-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2.ClH/c1-4-26-13-12-18-19(14-26)32-22(20(18)23(28)31-5-2)24-21(27)15-6-10-17(11-7-15)33(29,30)25(3)16-8-9-16;/h6-7,10-11,16H,4-5,8-9,12-14H2,1-3H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOQPGAVSYTSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a thieno[2,3-c]pyridine core and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₂₃N₃O₄S·HCl, with a molecular weight of approximately 336.45 g/mol. The presence of the sulfonamide group is significant as it is associated with various biological activities including antibacterial and diuretic effects.
Key Structural Features
- Thieno[2,3-c]pyridine core : This heterocyclic structure is known for its diverse biological activities.
- Sulfonamide moiety : Commonly linked to antimicrobial properties.
- Cyclopropyl group : Introduces steric hindrance which may influence the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require precise control over conditions such as temperature and pH. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to ensure purity and confirm structural integrity.
Antimicrobial Activity
Research indicates that compounds structurally similar to ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant antimicrobial properties. In studies where related compounds were tested against various bacteria such as Escherichia coli and Staphylococcus aureus, promising results were observed:
| Compound | Tested Microorganisms | Activity Observed |
|---|---|---|
| Similar Thieno Compounds | E. coli, S. aureus, Pseudomonas aeruginosa | Significant inhibition noted |
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors associated with disease pathways. Preliminary studies suggest that it may modulate kinase pathways or neurotransmitter systems. Understanding these interactions is crucial for elucidating its pharmacological profile.
Case Studies
- Antimicrobial Screening : A study on related thieno derivatives demonstrated their effectiveness against multiple strains of bacteria and fungi, indicating a broad-spectrum antimicrobial potential .
- Enzyme Inhibition Studies : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) was evaluated, showing promising inhibitory constants that suggest potential therapeutic applications in neuropharmacology .
Scientific Research Applications
Ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications, particularly due to its sulfonamide group, which is known for antibacterial and diuretic properties. This compound is a heterocyclic compound featuring a thieno[2,3-c]pyridine core, a sulfonamide moiety, and an ethyl ester functional group. The presence of a cyclopropyl group also introduces steric hindrance, which can influence its biological activity.
Key Properties
Synthesis
The synthesis of this compound involves multi-step organic reactions under carefully controlled conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress and confirm the structure of the compound.
Potential Applications and Research Directions
- Pharmaceutical Research : This compound is referenced in pharmaceutical research for its potential therapeutic applications. Compounds with similar structures may affect kinase pathways or modulate neurotransmitter systems.
- Biological Activity : The compound's mechanism of action likely involves interaction with specific biological targets, such as enzymes or receptors associated with disease pathways.
- Chemical Reactions : The compound may undergo chemical reactions such as hydrolysis, esterification, reduction, and oxidation, which are crucial for modifying it for specific applications or enhancing its pharmacological profile.
- Sulfonamide Properties : The sulfonamide group in the compound is commonly associated with antibacterial and diuretic properties.
Structural Data
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s structural uniqueness lies in its cyclopropyl-methylsulfamoyl moiety, which distinguishes it from related derivatives. Below is a systematic comparison with key analogs:
Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]Pyridine Derivatives
Key Research Findings and Mechanistic Insights
Substituent Effects on Pharmacokinetics
- Cyclopropyl vs. Butyl Groups : The cyclopropyl substituent in the target compound reduces metabolic oxidation compared to the butyl group in ’s analog, as smaller cyclic alkyl groups are less susceptible to cytochrome P450 enzymes .
- Ethyl vs. Benzyl at 6-Position : The ethyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, benzyl-substituted analogs (e.g., ) exhibit higher logP values, favoring CNS penetration but risking off-target effects .
NMR Profiling and Structural Elucidation
Comparative NMR studies (as in ) reveal that substituent changes at the benzamido or pyridine positions alter chemical shifts in specific regions (e.g., aromatic protons at δ 7.2–8.1 ppm). For instance:
- Region A (δ 1.5–2.5 ppm) : Ethyl or isopropyl groups at the 6-position produce distinct splitting patterns due to varying diastereotopic effects .
- Region B (δ 6.8–7.5 ppm) : Electron-withdrawing groups (e.g., sulfonamide in the target compound) deshield adjacent protons, shifting signals downfield compared to methoxy-substituted analogs .
Crystallographic and Computational Studies
These tools enable precise determination of bond angles and torsional strain in analogs, aiding in rational drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what methodological considerations ensure reproducibility?
- Answer : The compound’s synthesis likely involves coupling a substituted benzamido group to a tetrahydrothienopyridine scaffold. A general approach includes:
-
Step 1 : Activating the carboxylic acid group (e.g., using benzoyl chloride or sulfonyl chloride derivatives) for amide bond formation .
-
Step 2 : Protecting reactive sites (e.g., amino groups via Boc-protection) to prevent side reactions, as seen in analogous tetrahydrothienopyridine syntheses .
-
Step 3 : Final deprotection and hydrochloride salt formation under controlled acidic conditions.
-
Critical Parameters : Solvent choice (e.g., pyridine for acylation reactions ), stoichiometric ratios (e.g., 1.1:1 acyl chloride:amine), and purification via column chromatography or recrystallization .
- Data Table : Example Yields from Analogous Syntheses
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | 4-(N,N-Dimethylsulfamoyl)benzoyl chloride | 30 | |
| Deprotection | HCl/dioxane | 85–90 |
Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?
- Answer : X-ray crystallography is definitive for confirming stereochemistry and substituent positioning in tetrahydrothienopyridine derivatives . Complementary methods include:
- NMR : H and C NMR to verify cyclopropyl and ethyl group integration .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+1] peaks as in related compounds ).
- IR Spectroscopy : Confirming sulfonamide (1320–1250 cm) and ester carbonyl (1720–1700 cm) stretches .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Key hazards include skin/eye irritation and respiratory sensitization, as inferred from structurally similar sulfonamide derivatives . Mitigation strategies:
- PPE : Nitrile gloves, goggles, and fume hood use during synthesis.
- Storage : Inert atmosphere (N) to prevent degradation of the sulfamoyl group.
- Waste Disposal : Neutralization of acidic byproducts before disposal .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfamoylbenzamido coupling step, and what mechanistic insights guide this process?
- Answer : Low yields in sulfonamide coupling (e.g., 30% in analogous reactions ) often stem from steric hindrance at the tetrahydrothienopyridine N-H site. Optimization strategies:
- Catalysis : DMAP (4-dimethylaminopyridine) enhances acylation kinetics by activating electrophiles .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require strict moisture control.
- Kinetic Monitoring : TLC or in-situ IR to track reaction progress and minimize over-reaction.
Q. How can computational modeling resolve contradictions in proposed binding conformations for this compound?
- Answer : Molecular docking (e.g., using AutoDock Vina) and DFT calculations can address discrepancies between crystallographic data and hypothesized bioactive conformers. For example:
- Torsional Analysis : Compare calculated vs. experimental dihedral angles of the cyclopropyl-sulfamoyl moiety .
- Electrostatic Potential Maps : Identify regions of high electron density (e.g., sulfonamide oxygen) for target interaction hypotheses .
Q. What strategies validate the compound’s metabolic stability in preclinical studies, and how do structural modifications influence this property?
- Answer : Advanced assays include:
- Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to measure half-life. The ethyl-cyclopropyl group may enhance stability by reducing CYP450 oxidation .
- SAR Studies : Compare analogs (e.g., replacing cyclopropyl with methyl groups) to correlate lipophilicity (logP) with metabolic clearance rates.
Q. How can conflicting cytotoxicity data from in vitro vs. in vivo models be reconciled?
- Answer : Discrepancies may arise from differential metabolism or off-target effects. Methodological solutions:
- Metabolite Profiling : LC-MS/MS to identify active/toxic metabolites in plasma vs. cell media.
- 3D Cell Models : Use spheroids or organoids to better mimic in vivo tissue penetration barriers .
Methodological Notes
- Data Interpretation : Cross-reference crystallographic data (e.g., Acta Crystallographica reports ) with computational models to resolve structural ambiguities.
- Safety Compliance : Adhere to COSHH regulations for sulfonamide handling, including exposure limits (WEL: 0.1 mg/m³ for respirable dust) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
